Superior In Vitro Potency at Serotonin Transporter (SERT) and Unique Selectivity Profile Compared to Racemate
Amitifadine hydrochloride (the (+)-enantiomer) exhibits a 7-fold higher potency at the serotonin transporter (SERT) compared to the dopamine transporter (DAT) (IC50 SERT = 12 nM, DAT = 96 nM) and a 2-fold higher potency at the norepinephrine transporter (NET) compared to DAT (IC50 NET = 23 nM), resulting in a relative potency ratio of ~1:2:8 (SERT:NET:DAT) . This profile contrasts sharply with the racemate, DOV-216,303, which demonstrates a less pronounced SERT preference with IC50 values of 14 nM (SERT), 20 nM (NET), and 78 nM (DAT), yielding a tighter ratio of ~1:1.4:5.6 . The difference in absolute SERT potency (12 nM vs. 14 nM) and the altered selectivity gradient are critical for predicting downstream effects on serotonergic tone.
| Evidence Dimension | Transporter Reuptake Inhibition (IC50) |
|---|---|
| Target Compound Data | SERT: 12 nM, NET: 23 nM, DAT: 96 nM |
| Comparator Or Baseline | DOV-216,303 (Racemate): SERT: 14 nM, NET: 20 nM, DAT: 78 nM |
| Quantified Difference | SERT: 2 nM lower IC50 (higher potency); Relative ratio shift from ~1:1.4:5.6 to ~1:2:8 |
| Conditions | HEK 293 cells expressing human recombinant transporters; [3H]neurotransmitter uptake assay |
Why This Matters
This defines the compound as a 'serotonin-preferring' SNDRI, a distinct mechanistic class that may translate to a different efficacy and side effect profile compared to more balanced or dopamine-preferring inhibitors.
